Scott Maresh,
Joel Prowting,
Sarah Vaughan,
Hossein Yarandi,
M Safwan Badr,
Abdulghani Sankari
PMID: 33724902
DOI:
10.1152/japplphysiol.01077.2020
Abstract
Sergey S Panteleev,
Ivan B Sivachenko,
Olga A Lyubashina
PMID: 33248152
DOI:
10.1016/j.neuroscience.2020.11.032
Abstract
Buspirone, a partial agonist of the 5-HT
R, due to potential antinociceptive properties can be useful for abdominal pain treatment in IBS patients. Pain-related effects of buspirone can be mediated by the 5-HT
Rs, located within the nucleus tractus solitarius. The 5-HT
R involvement in pain transmission within the NTS is unclear. The objective of our study was to evaluate the involvement of the 5-HT
R in abdominal pain transmission within the NTS. Using a model of abdominal pain on urethane-anesthetized rats, two types of NTS pain-related neurons responding to the noxious colorectal distension (CRD) with excitatory and inhibitory sustained patterns of evoked activity were revealed. Buspirone (1.0-4.0 mg kg
, iv) has complex time- and dose-depended action on the CRD-induced NTS neuron responses. Buspirone inhibits the responses of the excitatory neurons and inverts the responses of the inhibitory pain-related neurons but at a dose of 4.0 buspirone, the effect on NTS pain-related neurons attenuates. The inhibitory effect of buspirone on the CRD-evoked responses of the excitatory NTS neurons is completely blocked by an intra-cerebroventricular administration of buspirone agonist WAY100,635. The inhibitory responses do not change by this agonist. The inhibitory action of buspirone is mediated by supraspinal 5-HT
receptors however, its excitatory effect on inhibitory neurons does not dependents on these receptors. We proposed that the NTS pain-related neurons could be involved in anti- or pronociceptive effects of buspirone on abdominal pain.
I P Butkevich,
V A Mikhailenko
PMID: 32748140
DOI:
10.1007/s10517-020-04875-w
Abstract
We studied the effects of stress exposure during the adolescent period of development (SAPD) on the parameters of inflammatory painful response and the level of depression-like behavior in prenatally stressed adult male rats. In addition, we analyzed the effects of selective serotonin (5-HT) reuptake inhibitor fluoxetine and 5-HT
receptor agonist buspirone injected chronically to pregnant mothers for correction of behavioral disturbances caused by prenatal stress in their adult male progeny. In the formalin test, SAPD decreased integrated at the supraspinal level pain-like response that was increased by prenatal stress; under these conditions, buspirone and fluoxetine were ineffective in contrast to their antinociceptive action on spinally integrated pain-like response increased by SAPD. In the forced swimming test, SAPD had no effect on the level of depression-like behavior in prenatally stressed males; no differences in plasma corticosterone level were found in these animals.
Joaquim C Nunes,
José L Botas
PMID: 32628370
DOI:
10.4088/PCC.19l02532
Abstract
Shawn Zheng Kai Tan,
Yasin Temel,
Ariel Yovela Chan,
Andrea Tsz Ching Mok,
Jose Angelo Udal Perucho,
Arjan Blokland,
Luca Aquili,
Wei Ling Lim,
Lee Wei Lim
PMID: 32594260
DOI:
10.1007/s00429-020-02102-w
Abstract
Electrical stimulation of the dorsolateral periaqueductal gray (dlPAG) in rats has been shown to elicit panic-like behaviour and can be a useful as an unconditioned stimulus for modelling anticipatory fear and agoraphobia in a contextual fear conditioning paradigm. In this study, we further analysed our previous data on the effects of escitalopram (a selective serotonin reuptake inhibitor, SSRI) and buspirone (a 5-HT1A receptor partial agonist) on dlPAG-induced anticipatory fear behaviour in a rat model using freezing as a measure. We then attempted to unravel some of the interactions with dopamine signalling using tyrosine hydroxylase (TH) immunohistochemistry to probe the effects on dopaminergic neurons. We showed that acute treatment of escitalopram, but not buspirone, was effective in reducing anticipatory freezing behaviour, while chronic administrations of both drugs were effective. We found that the dlPAG stimulation induced increase number of dopaminergic neurons in the ventral tegmental area (VTA) which was reversed in both chronic buspirone and escitalopram groups. We further found a strong positive correlation between the number of dopaminergic neurons and freezing in the VTA and showed positive correlations between dopaminergic neurons in the VTA and substantia nigra pars compacta (SNpc) in escitalopram and buspirone groups, respectively. Overall, we showed that chronic treatment with an SSRI and a 5-HT1A agonist reduced anticipatory freezing behaviour which seems to be associated, through correlative studies, with a reversal of dlPAG stimulation induced increase in number of dopaminergic neurons in the VTA and/or SNpc.
Xiao-Dan Zhang,
Ying-Hui Li,
Dao-Xing Chen,
Wei-Wei You,
Xiao-Xia Hu,
Bing-Bing Chen,
Guo-Xin Hu,
Jian-Chang Qian
PMID: 32608074
DOI:
10.1111/jphp.13320
Abstract
In this study, we aimed to investigate the potential interaction of apatinib and buspirone and underlying mechanism.
UPLC-MS/MS assay was applied to determine the concentrations of buspirone and its main metabolites (1-PP and 6-OH buspirone) after incubated with liver microsomes. Moreover, the connection of in vitro and in vivo was further determined. Sprague Dawley rats were randomly divided into two groups: group A (20 mg/kg buspirone) and group B (buspirone vs 40 mg/kg apatinib). Tail vein blood was collected and subjected to the UPLC-MS/MS detection.
Apatinib inhibited the generations of 1-PP and 6-OH buspirone dose-dependently with IC
of 1.76 and 2.23 μm in RLMs, and 1.51 and 1.48 μm in HLMs, respectively. There was a mixed mechanism underlying such an inhibition effect. In rat, AUC
, AUC
, T
and C
of buspirone and 6-OH buspirone increased significantly while co-administering with apatinib, but V
and CL
decreased obviously while comparing group A with group B .
Apatinib suppresses the CYP450 based metabolism of buspirone in a mixed mechanism and boosted the blood exposure of prototype drug and 6-OH buspirone dramatically. Therefore, extra caution should be taken when combining apatinib with buspirone in clinic.
Chiara Borrelli,
Michele Emdin,
Claudio Passino,
Alberto Giannoni
PMID: 33724880
DOI:
10.1152/japplphysiol.00940.2020
Abstract
Scott Maresh,
Joel Prowting,
Sarah Vaughan,
Elizabeth Kruppe,
Bander Alsabri,
Hossein Yarandi,
M Safwan Badr,
Abdulghani Sankari
PMID: 32816639
DOI:
10.1152/japplphysiol.00435.2020
Abstract
Spinal cord injury (SCI) is a risk factor for central sleep apnea (CSA). Previous studies in animal models with SCI have demonstrated a promising recovery in respiratory and phrenic nerve activity post-injury induced by the systemic and local administration of serotonin receptor agonists such as Buspirone and Trazodone. Human trials must be performed to determine whether individuals with SCI respond similarly. We hypothesized that Buspirone and Trazodone would decrease the propensity to hypocapnic CSA during sleep. We studied eight males with chronic SCI and sleep-disordered breathing (SDB) [age: 48.8 ± 14.2 yr; apnea-hypopnea index (AHI): 44.9 ± 23.1] in a single-blind crossover design. For 13 days, participants were randomly assigned either Buspirone (7.5-15 mg twice daily), Trazodone (100 mg), or a placebo followed by a 14-day washout period before crossing over to the other interventions. Study nights included polysomnography and induction of CSA using a noninvasive ventilation protocol. We assessed indexes of SDB, CO
reserve, apneic threshold (AT), controller gain (CG), plant gain (PG), and ventilatory parameters. CO
reserve was significantly widened on Buspirone (-3.6 ± 0.9 mmHg) compared with both Trazodone (-2.5 ± 1.0 mmHg,
= 0.009) and placebo (-1.8 ± 1.5 mmHg,
< 0.001) but not on Trazodone vs. placebo (
= 0.061). CG was significantly decreased on Buspirone compared with placebo (1.8 ± 0.4 vs. 4.0 ± 2.0 L/(mmHg·min),
= 0.025) but not on Trazodone compared with placebo (2.5 ± 1.1 vs. 4.0 ± 2.0 L/(mmHg·min);
= 0.065). There were no significant differences for PG, AT, or any SDB indexes (AHI, obstructive apnea index, central apnea index, oxygen desaturation index). The administration of Buspirone decreased the susceptibility to induced hypocapnic central apnea by reducing chemosensitivity and increasing CO
reserve in chronic SCI patients.
This research study is novel as it is the first study in a humans that we are aware of that demonstrates the ability of Buspirone to increase CO
reserve and hence decrease susceptibility to hypocapnic central apnea in patients with spinal cord injury.
Sergio Vegas-Suárez,
Clarissa Anna Pisanò,
Catalina Requejo,
Harkaitz Bengoetxea,
Jose Vicente Lafuente,
Michele Morari,
Cristina Miguelez,
Luisa Ugedo
PMID: 32464686
DOI:
10.1111/bph.15145
Abstract
l-DOPA-induced dyskinesia (LID) is considered a major complication in the treatment of Parkinson's disease (PD). Buspirone (5-HT
partial agonist) have shown promising results in the treatment of PD and LID, however no 5-HT-based treatment has been approved in PD. The present study was aimed to investigate how the substantia nigra pars reticulata (SNr) is affected by buspirone and whether it is a good target to study 5-HT antidyskinetic treatments.
Buspirone was studied using in vivo single-unit, electrocorticogram, local field potential recordings along with microdialysis and immunohistochemistry in naïve/sham, 6-hydroxydopamine (6-OHDA)-lesioned or 6-OHDA-lesioned and l-DOPA-treated (6-OHDA/l-DOPA) rats.
Local buspirone inhibited SNr neuron activity in all groups. However, systemic buspirone reduced burst activity in 6-OHDA-lesioned rats (with or without l-DOPA treatment), whereas 8-OH-DPAT, a full 5-HT
agonist induced larger inhibitory effects in sham animals. Neither buspirone nor 8-OH-DPAT markedly modified the low-frequency oscillatory activity in the SNr or synchronization within the SNr with the cortex. In addition, local perfusion of buspirone increased GABA and glutamate release in the SNr of naïve and 6-OHDA-lesioned rats but no effect in 6-OHDA/l-DOPA rats. In the 6-OHDA/l-DOPA group, increased 5-HT transporter and decreased 5-HT
receptor expression was found.
The effects of buspirone in SNr are influenced by dopamine loss and l-DOPA treatment. The present results suggest that the regulation of burst activity of the SNr induced by DA loss may be a good target to test new drugs for the treatment of PD and LID.